5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole
CAS No.: 109544-39-0
Cat. No.: VC20740026
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109544-39-0 |
---|---|
Molecular Formula | C11H9Cl2NO |
Molecular Weight | 242.1 g/mol |
IUPAC Name | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole |
Standard InChI | InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Standard InChI Key | WYHZCQPFSIKTOX-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl |
Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl |
Chemical Identity and Structural Properties
Basic Information
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole (CAS No. 109544-39-0) is an oxazole derivative that contains three distinct functional groups attached to the heterocyclic core :
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A chloromethyl group at position 5
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A 4-chlorophenyl group at position 2
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A methyl group at position 4
The compound's molecular formula is C₁₁H₉Cl₂NO, with an approximate molecular weight of 242 g/mol based on structural analysis.
Physical and Chemical Properties
Based on the structural characteristics and comparison with related oxazole compounds, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole likely exhibits the following properties:
Property | Expected Value | Basis for Determination |
---|---|---|
Physical State | Crystalline solid at room temperature | Similar to related oxazoles |
Color | White to off-white | Common for oxazole derivatives |
Solubility | Soluble in organic solvents (dichloromethane, THF, DMF); poorly soluble in water | Based on structural features |
Stability | Stable under standard conditions but reactive due to chloromethyl group | Based on reactivity patterns of chloromethyl-containing compounds |
LogP | Approximately 3.2-3.8 | Estimated from structure (hydrophobic substituents) |
Synthesis Methods
Cyclization-Based Approach
A cyclization approach similar to that used for related oxazole derivatives could involve:
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Reaction of 4-chlorobenzoyl chloride with an appropriate amino alcohol
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Formation of the oxazole ring through cyclization
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Selective introduction of the chloromethyl group at position 5
Alkylation-Based Approach
Based on synthesis methods for similar compounds , an alternative approach might involve:
Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Oxazole core formation | 4-chlorobenzaldehyde, appropriate amino acid derivative | Reflux, 3-6 hours | 70-85% |
Introduction of chloromethyl group | Formaldehyde, HCl | 0-25°C, 2-4 hours | 60-75% |
Purification | Recrystallization from ethanol or column chromatography | Standard conditions | Dependent on reaction efficiency |
Chemical Reactivity
Nucleophilic Substitution Reactions
The chloromethyl group at position 5 represents a reactive site for nucleophilic substitution reactions. Based on the reactivity of similar oxazole derivatives, several potential reactions can be anticipated:
Reactions with Nitrogen Nucleophiles
Primary and secondary amines can react with the chloromethyl group to form aminomethyl derivatives:
Nucleophile | Reaction Conditions | Expected Product | Potential Application |
---|---|---|---|
Primary amines | THF, 50-60°C, 6-8 hours | 5-[(R-NH)methyl] derivatives | Pharmaceutical intermediates |
Secondary amines (e.g., morpholine) | DMF, 60°C, K₂CO₃ | 5-[(R₂N)methyl] derivatives | Biological probes |
Heterocyclic amines | Polar aprotic solvents, heat | Complex heterocyclic systems | Drug development |
Metal-Catalyzed Coupling Reactions
The 4-chlorophenyl group could participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling further functionalization of the molecule.
Biological Activity and Applications
Antimicrobial Activity
Similar oxazole derivatives have demonstrated antimicrobial properties, suggesting that 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole might exhibit comparable activity. The specific substitution pattern could influence the spectrum of antimicrobial activity and potency.
PPAR Modulation
Related compounds have been investigated as PPAR (Peroxisome Proliferator-Activated Receptor) modulators. For example, derivatives of 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole have been used in the synthesis of potent PPARα agonists with potential applications in metabolic disorders .
Structural Feature | Potential Contribution to Activity |
---|---|
Oxazole core | Provides a rigid scaffold for presenting substituents in specific orientations |
4-Chlorophenyl group | May influence receptor binding through hydrophobic and electronic effects |
Chloromethyl group | Serves as a reactive site for creating diverse derivatives with varying activities |
Synthetic Applications
The compound's reactive functional groups make it a valuable synthetic intermediate for preparing more complex molecules:
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The chloromethyl group provides a convenient handle for introducing various functionalities
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The oxazole core serves as a scaffold for building more complex heterocyclic systems
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The 4-chlorophenyl group offers opportunities for further modifications through coupling reactions
Structure-Activity Relationship Analysis
Comparison with Structurally Related Oxazoles
Examining the relationships between structure and activity among similar oxazole derivatives provides insights into the potential behavior of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole:
Electronic and Steric Effects
The specific substitution pattern in 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole creates unique electronic and steric properties:
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The 4-chlorophenyl group introduces electronic effects through the para-chloro substituent
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The chloromethyl group at position 5 creates a reactive site with distinct electronic characteristics
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The methyl group at position 4 contributes to the electronic distribution within the oxazole ring
These features collectively determine the compound's reactivity patterns and potential biological activities.
Research Gaps and Future Directions
Current Knowledge Limitations
Several significant research gaps exist regarding 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole:
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Limited experimental data on optimized synthesis methods
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Incomplete characterization of physical and chemical properties
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Insufficient investigation of biological activities
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Limited exploration of structure-activity relationships
Proposed Research Directions
Future research on 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole should focus on:
Research Area | Specific Studies | Potential Benefits |
---|---|---|
Synthetic methodology | Development of efficient, scalable synthesis routes | Access to larger quantities for further studies |
Comprehensive characterization | Detailed analysis of physical, chemical, and spectroscopic properties | Better understanding of fundamental characteristics |
Biological screening | Evaluation against various biological targets | Identification of potential therapeutic applications |
Derivatization studies | Preparation of libraries of derivatives | Structure-activity relationship development |
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